molecular formula C9H11NO2 B1601795 2-(2-Aminoethyl)benzoic acid CAS No. 757901-30-7

2-(2-Aminoethyl)benzoic acid

Cat. No.: B1601795
CAS No.: 757901-30-7
M. Wt: 165.19 g/mol
InChI Key: OZCUCQLHGQMOAV-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Research on 2-(2-Aminoethyl)benzoic acid

While the precise date of the first synthesis of this compound is not prominently documented in historical records, its conceptualization is rooted in the broader development of synthetic organic chemistry. The compound is a functionalized derivative of benzoic acid, a natural substance whose discovery dates back to the 16th century. The evolution of research on this compound is tied to the growing demand for specialized chemical building blocks in the 20th century.

Early research and synthesis would have relied on established reactions for the aminoethylation of benzoic acid derivatives. One of the most common and straightforward synthetic approaches involves the reaction of a benzoic acid derivative with ethylenediamine, typically under reflux conditions in a solvent such as ethanol (B145695) or methanol. Another established industrial method that could be adapted for its synthesis is the catalytic ammoniation of halogenated benzoic acid intermediates.

The trajectory of research has shifted from simple synthesis to exploring its utility as a versatile intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an acidic carboxyl group, allows it to undergo a variety of chemical transformations. These include oxidation of the aminoethyl group, reduction of the carboxylic acid, and substitution reactions at the amino group to form amides and other derivatives. This reactivity profile has made it a valuable scaffold in synthetic chemistry, leading to its use in the construction of more complex molecules.

Academic Significance and Interdisciplinary Relevance of this compound

The academic and industrial interest in this compound stems from its role as a versatile molecular building block. Its significance spans several scientific disciplines, primarily organic synthesis, medicinal chemistry, and polymer science.

In Organic and Medicinal Chemistry: The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure is a valuable starting point for creating diverse molecular architectures. In medicinal chemistry, it is used as a precursor for the development of new pharmaceutical compounds. lookchem.com The ability to modify both the amino and carboxylic acid groups allows for the systematic design of molecules with potential therapeutic applications. For instance, research has shown that derivatives of this compound, such as its methyl esters, have demonstrated in vitro antitumor activity against various human cancer cell lines. Furthermore, studies have explored its potential for anti-inflammatory and antimicrobial properties.

The aminoethyl group can engage in hydrogen bonding and electrostatic interactions with biological targets like enzymes, making the compound a useful tool for studying biochemical pathways.

In Polymer and Materials Science: In the field of polymer chemistry, this compound is utilized in the production of polymers and resins. vulcanchem.com The presence of both an amine and a carboxylic acid allows it to act as a monomer or a crosslinking agent. These functional groups can participate in polymerization reactions, such as the formation of polyamides, contributing to materials with specific mechanical and thermal properties. vulcanchem.com This interdisciplinary application highlights the compound's role in creating materials with tailored characteristics for various industrial uses. vulcanchem.com

Detailed Research Findings

Research AreaFinding
Organic Synthesis Serves as a key intermediate for synthesizing more complex molecules through reactions like oxidation, reduction, and substitution.
Pharmaceuticals The hydrochloride salt is a common starting material for creating new drug molecules. lookchem.com
Oncology Research Methyl ester derivatives have shown in vitro antitumor activity against human cancer cell lines, including gastric (AGS), hepatic (HepG2), and lung (A549).
Biochemistry The aminoethyl group can interact with enzymes through hydrogen bonds and electrostatic forces, aiding in the study of biochemical processes.
Polymer Science Used as a precursor in the production of polymers and resins, where its functional groups can enhance crosslinking. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCUCQLHGQMOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549351
Record name 2-(2-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757901-30-7
Record name 2-(2-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Aminoethyl Benzoic Acid

Established Synthetic Routes to 2-(2-Aminoethyl)benzoic acid and its Analogs

Traditional synthetic approaches to this compound often rely on well-established reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule. These routes typically involve the construction of the aminoethyl side chain on a pre-existing benzoic acid framework or the formation of the aromatic ring as a later step.

Direct Functionalization of Benzoic Acid Derivatives

The direct introduction of an aminoethyl group onto the benzoic acid scaffold in a single step is a challenging yet desirable synthetic strategy. One conceptual approach involves the reaction of a benzoic acid derivative with a suitable aminoethylating agent. For instance, the reaction of a halogenated benzoic acid intermediate with a protected form of ethylamine (B1201723) or its synthetic equivalent could potentially lead to the desired product. However, these direct methods are often hampered by issues of regioselectivity and the need for harsh reaction conditions.

A more common, albeit indirect, approach that can be considered under this category is the direct amination of a pre-functionalized benzoic acid. For example, a benzoic acid derivative bearing a leaving group at the ortho-ethyl position, such as 2-(2-bromoethyl)benzoic acid, could be subjected to amination. A classical method for achieving this transformation is the Gabriel synthesis . This method involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the primary amine.

Table 1: Gabriel Synthesis Approach

Step Reactants Reagents Product
1 2-(2-bromoethyl)benzoic acid, Potassium phthalimide DMF (solvent) 2-(2-Phthalimidoethyl)benzoic acid

Another established industrial method that could be adapted for this purpose is the catalytic ammoniation of halogenated benzoic acid intermediates.

Approaches via Nitro Group Reduction and Subsequent Amination

A common and reliable strategy for the synthesis of aromatic amines involves the reduction of a corresponding nitro compound. In the context of this compound, this would typically involve the synthesis of a precursor like 2-(2-nitroethyl)benzoic acid or 2-(2-nitrovinyl)benzoic acid.

The synthesis of 2-(2-nitrovinyl)benzoic acid has been a subject of study, though its stability is a considerable challenge. The condensation of o-phthalaldehydic acid with nitromethane (B149229) has been shown to yield 3-phthalidylnitromethane rather than the desired 2-(2-nitrovinyl)benzoic acid directly. However, under specific alkaline conditions, the formation of the unstable 2-(2-nitrovinyl)benzoate ion has been proposed. Subsequent reduction of the nitro group and the vinyl double bond would then yield the target amino acid.

A more viable route involves the synthesis of 2-(2-nitroethyl)benzoic acid. This intermediate can then be reduced to this compound. A variety of reducing agents can be employed for the reduction of the nitro group, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

Table 2: Nitro Group Reduction Approach

Starting Material Key Intermediate Reduction Method Product
o-Phthalaldehydic acid 2-(2-Nitrovinyl)benzoic acid (unstable) Catalytic Hydrogenation This compound

Multistep Syntheses Involving Ester and Nitrile Intermediates

Multistep synthetic sequences provide a high degree of control and are often necessary for the construction of complex molecules like this compound. These routes frequently involve the use of ester and nitrile intermediates to build the aminoethyl side chain.

One plausible pathway begins with a suitable benzoic acid derivative, such as methyl 2-(bromomethyl)benzoate. This can be converted to the corresponding nitrile, methyl 2-(cyanomethyl)benzoate, via nucleophilic substitution with a cyanide salt. The nitrile group can then be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Subsequent hydrolysis of the methyl ester would yield the final product.

Table 3: Synthesis via Nitrile Intermediate

Step Starting Material Reagents Intermediate
1 Methyl 2-(bromomethyl)benzoate NaCN Methyl 2-(cyanomethyl)benzoate
2 Methyl 2-(cyanomethyl)benzoate 1. LiAlH₄ 2. H₂O Methyl 2-(2-aminoethyl)benzoate

Alternatively, rearrangement reactions of carboxylic acid derivatives can be employed. For instance, a Curtius rearrangement of a 2-(2-carboxyethyl)benzoyl azide (B81097) intermediate could yield an isocyanate, which upon hydrolysis would furnish the desired amine. nih.govorganic-chemistry.orgrsc.org Similarly, a Hofmann, Schmidt, or Lossen rearrangement could be envisioned starting from an appropriate precursor derived from a benzoic acid with a three-carbon side chain at the ortho position. organic-chemistry.orgrsc.orgnih.gov

Modern and Sustainable Synthetic Innovations

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. This has led to innovations in the synthesis of this compound, including the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful and clean method for the reduction of various functional groups. As mentioned previously, it is a key step in the synthesis of this compound via the reduction of nitro or nitrile intermediates. Modern advancements in catalysis have led to the development of highly efficient and selective catalysts for these transformations.

For the reduction of a nitrile intermediate such as 2-(cyanomethyl)benzoic acid, catalytic hydrogenation offers a greener alternative to the use of metal hydrides. Catalysts such as Raney nickel or rhodium on alumina (B75360) can be employed under hydrogen pressure to achieve the reduction of the nitrile to the primary amine.

Table 4: Catalytic Hydrogenation of a Nitrile Intermediate

Substrate Catalyst Conditions Product

The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitrile without affecting the carboxylic acid group or the aromatic ring.

Green Chemistry Principles and Environmentally Benign Syntheses

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The application of these principles to the synthesis of this compound can be seen in several areas.

The use of catalytic methods, such as catalytic hydrogenation, is inherently greener than stoichiometric reductions that generate large amounts of waste. Furthermore, the development of biocatalytic and enzyme-catalyzed reactions offers a promising avenue for the sustainable synthesis of amino acids and their derivatives. nih.govyoutube.com While specific enzymatic routes to this compound are not yet well-established, the broader field of biocatalysis is rapidly advancing.

Another aspect of green chemistry is the use of safer solvents and reagents. Efforts to replace hazardous solvents with greener alternatives, such as water or supercritical fluids, are ongoing. Additionally, the development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can significantly reduce waste and improve efficiency. For example, a one-pot procedure for the conversion of a carboxylic acid to a carbamate (B1207046) via a Curtius rearrangement has been developed, which could be adapted for the synthesis of protected forms of this compound.

The direct amination of C-H bonds is another area of active research with significant green chemistry implications. While direct C-H amination to form the aminoethyl side chain of the target molecule is still a synthetic challenge, recent advances in iridium-catalyzed C-H amination of benzoic acids to form anilines demonstrate the potential of this approach for creating C-N bonds in a more atom-economical way. nih.gov

Chemoenzymatic and Biocatalytic Approaches

The application of chemoenzymatic and biocatalytic methods represents a sophisticated frontier in organic synthesis, prized for high selectivity and mild reaction conditions. rjpbr.com These strategies merge the versatility of chemical synthesis with the specificity of enzymatic catalysis. nih.gov In the context of this compound, the literature does not currently provide specific, documented examples of its direct synthesis or modification using enzymatic or biocatalytic pathways.

However, the broader field of biocatalysis offers potential avenues for such transformations. Enzymes are increasingly used to create complex molecules, including pharmaceuticals, by catalyzing selective reactions. rjpbr.comrsc.org For instance, non-natural enzyme cascades have been engineered in whole-cell catalysts to efficiently produce benzoic acid from precursors like L-phenylalanine under mild conditions. nih.gov This highlights the potential for developing biocatalytic systems that could introduce or modify the aminoethyl group on a benzoic acid scaffold. The integration of protein engineering, computational biology, and nanoarchitectonics is expected to further expand the capabilities of enzyme biocatalysis, potentially enabling future applications for the synthesis and modification of specialized molecules like this compound. rsc.org

Derivatization and Chemical Modification Strategies

The presence of two reactive centers—the primary amine and the carboxylic acid—makes this compound a valuable scaffold for creating a wide array of derivatives. The ability to selectively modify one functional group while preserving the other is key to its utility in synthetic chemistry.

Reactions at the Amine Functionality

The primary amine of the ethyl side chain is a nucleophilic site, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine of this compound can be readily acylated by reacting with acyl chlorides or acid anhydrides to form corresponding amides. This is a fundamental transformation in organic chemistry. rsc.org Similarly, the amine is susceptible to alkylation to produce secondary or tertiary amines.

While specific studies detailing the alkylation of this compound are not prominent, the N-alkylation of the structurally related 2-aminobenzoic acid provides a relevant precedent. In one reported synthesis, 2-aminobenzoic acid was N-alkylated using N-benzoylated methyl α-azidoglycinate in the presence of a base, diisopropylethylamine (DIPEA), in dry acetone. mdpi.comresearchgate.net This reaction proceeded over 48 hours at room temperature to yield a new α,α-diaminoester derivative. mdpi.com This example illustrates a standard protocol for forming a C-N bond at an amino group attached to a benzoic acid core, a strategy that would be applicable to the aminoethyl moiety of the target compound.

Table 1: Example of N-Alkylation on a Related Aminobenzoic Acid Structure

This table illustrates a reaction on a similar compound, 2-aminobenzoic acid, as a model for the potential reactivity of this compound.

Starting Amine Alkylating Agent Base/Solvent Product Yield Reference
2-Aminobenzoic acid Methyl α-azidoglycinate N-benzoylated DIPEA / Acetone 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid 72% mdpi.com

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. asrjetsjournal.orgeajournals.org The primary amine of this compound is expected to undergo this reaction readily.

While direct examples involving this compound are not available in the cited literature, numerous studies have demonstrated Schiff base formation using other aminobenzoic acids. For example, 2-aminobenzoic acid has been condensed with 4-(N,N-dimethylamino)benzaldehyde and imidazoleacetophenone to form the corresponding Schiff bases. yu.edu.joeurjchem.com Likewise, 4-aminobenzoic acid has been reacted with various aldehydes and ketones, such as benzaldehyde, acetaldehyde, acetone, and benzoyl acetone, to produce a range of Schiff base derivatives. These reactions are typically carried out by refluxing the reactants in an alcoholic solvent. The formation of the imine bond is confirmed spectroscopically by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum, typically around 1604-1615 cm⁻¹, and the disappearance of the primary amine bands.

Table 2: Illustrative Examples of Schiff Base Formation with Various Aminobenzoic Acids

This data is derived from reactions with related aminobenzoic acid isomers to demonstrate the general scope and characterization of Schiff base formation.

Amine Reactant Carbonyl Reactant Key Spectroscopic Data (C=N stretch, cm⁻¹) Reference
4-Aminobenzoic acid Benzoyl acetone 1604
4-Aminobenzoic acid Benzaldehyde 1600
4-Aminobenzoic acid Acetaldehyde 1615
2-Aminobenzoic acid 4-(N,N-dimethylamino)benzaldehyde Not specified yu.edu.jo
2-Aminobenzoic acid Imidazoleacetophenone Not specified eurjchem.com

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is the second key reactive site, enabling the formation of esters, amides, and other acid derivatives.

Esterification is the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. This reaction is well-established for benzoic acid and its derivatives. libretexts.orgresearchgate.netgoogle.com Research has confirmed the synthesis of methyl ester derivatives of this compound, which have been investigated for their in vitro antitumor activity. The general procedure for such a reaction, as demonstrated with p-aminobenzoic acid to form benzocaine, involves heating the acid with an alcohol (e.g., ethanol) and a strong acid catalyst like concentrated sulfuric acid. libretexts.org

Amidation involves the condensation of the carboxylic acid with an amine to form an amide bond. While this can be achieved by direct thermal condensation, the reaction often requires harsh conditions. rsc.org Modern synthetic methods utilize coupling agents or catalysts to facilitate the reaction under milder conditions. researchgate.netbohrium.com Various catalytic systems have been developed for the direct amidation of benzoic acids. For instance, TiCl₄ has been used to mediate the one-pot condensation of benzoic acid and amines. nih.gov Other approaches include the use of iridium catalysts for C-H amidation or specialized coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. researchgate.netibs.re.kr These methods provide efficient pathways to convert the carboxylic acid functionality of this compound into a diverse range of amides.

Table 3: Selected Modern Methods for the Amidation of Benzoic Acid

This table summarizes catalytic systems applicable to the amidation of the carboxylic acid group, using benzoic acid as a model substrate.

Carboxylic Acid Amine Catalyst / Reagent Conditions Product Reference
Benzoic acid Aniline TiCl₄ / Pyridine Dichloromethane, reflux N-Phenylbenzamide nih.gov
Benzoic acid Benzylamine None (thermal) p-Xylene, reflux N-Benzylbenzamide rsc.org
Benzoic acid Ethylamine/Diethylamine (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester K₂CO₃ / THF, rt N-Ethylbenzamide researchgate.net
Decarboxylation Pathways

The removal of the carboxyl group from this compound can be a challenging yet synthetically useful transformation, yielding 2-phenylethylamine derivatives. The direct thermal decarboxylation of aromatic carboxylic acids typically requires very high temperatures and is often inefficient unless activated by other functional groups. However, several chemical methods can be employed to facilitate this process under milder conditions.

Recent advancements in photoredox and metal catalysis offer promising pathways. For instance, copper-catalyzed radical decarboxylation has emerged as a general method for functionalizing benzoic acids. nih.gov This process involves the formation of a copper carboxylate, which, upon ligand-to-metal charge transfer (LMCT), generates an aryl radical. nih.gov This radical can then be trapped by various reagents. While not specifically documented for this compound, a hypothetical decarboxylative hydroxylation could yield 2-(2-aminoethyl)phenol.

Another approach is protodecarboxylation, which replaces the carboxylic acid group with a hydrogen atom. This can be achieved using silver carbonate and acetic acid in DMSO, a method shown to be effective for various heteroaromatic carboxylic acids. organic-chemistry.org Oxidative decarboxylation can convert 2-aryl carboxylic acids into aldehydes or ketones using reagents like (diacetoxyiodo)benzene. organic-chemistry.org It is crucial to note that the presence of the aminoethyl group may interfere with these reactions, often necessitating the use of a protecting group on the nitrogen atom to prevent side reactions.

Table 1: Potential Decarboxylation Methods for Aromatic Carboxylic Acids

Method Key Reagents/Catalysts Potential Product from this compound Notes
Copper-Catalyzed Hydroxylation Copper catalyst, light (photoinduced) 2-(2-Aminoethyl)phenol Proceeds via an aryl radical intermediate. nih.gov
Protodecarboxylation Ag₂CO₃, AcOH, DMSO 2-Phenylethylamine Replaces -COOH with -H. organic-chemistry.org
Oxidative Decarboxylation (Diacetoxyiodo)benzene (IBD), NaN₃ 2-(2-Aminoethyl)benzaldehyde Converts -COOH to a carbonyl group. organic-chemistry.org

| Barton Decarboxylation | N-hydroxypyridine-2-thione, radical initiator | 2-Phenylethylamine | A radical-based method typically applied after converting the acid to a thiohydroxamate ester. |

Aromatic Ring Functionalization and Substitution Reactions

Functionalizing the aromatic ring of this compound allows for the synthesis of a diverse array of derivatives. The outcome of electrophilic aromatic substitution is dictated by the directing effects of the two existing substituents. The aminoethyl group is an activating, ortho-, para- directing group, while the carboxylic acid group is a deactivating, meta- directing group. Their combined influence can lead to complex product mixtures, making regioselective functionalization a significant synthetic challenge.

Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation would likely result in substitution at the positions ortho and para to the aminoethyl group (C4 and C6) and meta to the carboxylic acid group (C4 and C6). The position C4 is electronically favored by both groups, making it a likely site for substitution. However, steric hindrance from the adjacent substituents could also influence the regioselectivity.

Modern synthetic methods offer more precise control. Palladium-catalyzed C-H functionalization, for example, allows for the direct introduction of various functional groups at specific positions on an aromatic ring, often guided by a directing group. researchgate.net While the carboxylic acid can act as a directing group for ortho-functionalization, the development of conditions for meta-functionalization has also been a subject of intense research. researchgate.net These advanced techniques could potentially be adapted to selectively functionalize the C3, C4, C5, or C6 positions of the this compound scaffold, bypassing the limitations of classical electrophilic substitution.

Protection and Deprotection Strategies in Synthesis

Given the presence of two reactive functional groups, the amino and the carboxylic acid, protecting groups are indispensable in the multi-step synthesis of complex molecules derived from this compound. organic-chemistry.org The choice of protecting groups is critical and often relies on an "orthogonal" strategy, where one group can be removed selectively in the presence of the other. organic-chemistry.org

Amine Protection: The primary amino group is nucleophilic and can be readily protected as a carbamate. organic-chemistry.org

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).

Cbz (carbobenzyloxy): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that does not affect most other functional groups, including Boc. libretexts.org

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester to mask its acidity and prevent it from reacting with basic or nucleophilic reagents.

Methyl or Ethyl Esters: Formed under Fischer esterification conditions (alcohol with a catalytic amount of strong acid), these esters are robust but can be cleaved by saponification (e.g., NaOH or LiOH) followed by acidic workup.

Benzyl Ester: Introduced by reacting the carboxylic acid with benzyl alcohol, this protecting group is particularly useful as it can be removed under neutral conditions via catalytic hydrogenolysis, the same conditions used to remove a Cbz group. libretexts.org

This allows for selective deprotection. For instance, a Boc-protected amine and a benzyl-protected carboxylic acid represent an orthogonal pair. The benzyl ester can be removed by hydrogenolysis, leaving the Boc group intact, or the Boc group can be removed with acid, leaving the benzyl ester untouched.

Table 2: Common Protecting Groups for Amine and Carboxylic Acid Moieties

Functional Group Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
Amine tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA, HCl)
Amine Carbobenzyloxy Cbz Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenolysis (H₂, Pd/C)
Carboxylic Acid Methyl Ester Me Methanol, Acid Catalyst Base Hydrolysis (NaOH), then Acid

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, Acid Catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) |

Optimization of Reaction Conditions and Yields in Research Synthesis

Maximizing the yield and purity of products in syntheses involving this compound requires careful optimization of reaction parameters. sigmaaldrich.com This process involves systematically varying conditions to find the optimal balance that favors the desired reaction pathway and minimizes side products. nih.gov

Commonly optimized parameters include:

Temperature: Reaction rates are highly sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired byproducts. Finding the optimal temperature is crucial for maximizing yield. sjf.ch

Solvent: The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway.

Catalyst: For catalyzed reactions, the choice of catalyst and its loading can dramatically affect the outcome. Screening different catalysts or ligands is a common optimization strategy.

Stoichiometry: The ratio of reactants can be adjusted to drive a reaction to completion or to control selectivity. sjf.ch

Reaction Time: Monitoring the reaction over time allows for determination of the point at which the maximum yield of the desired product is achieved before significant decomposition or side-product formation occurs. sjf.ch

Systematic approaches to optimization are often employed. The traditional "One Factor at a Time" (OFAT) method involves varying one parameter while keeping others constant. nih.gov A more modern and efficient approach is the "Design of Experiments" (DoE), a statistical method that allows for the simultaneous variation of multiple factors to identify optimal conditions and interactions between variables. nih.gov For example, in a synthesis using this compound, a DoE study could be designed to optimize the yield of an N-acylated product by simultaneously varying temperature, reaction time, and the equivalents of the acylating agent.

Table 3: Parameters for Reaction Optimization

Parameter Rationale for Optimization Example of Variation
Temperature Affects reaction rate and selectivity. Running the reaction at 70 °C, 90 °C, and 110 °C. sjf.ch
Solvent Affects solubility and reactivity. Testing solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (B52724) (MeCN).
Catalyst Loading Impacts reaction efficiency and cost. Varying catalyst from 0.5 mol% to 5 mol%.
Reactant Equivalents Can drive equilibrium and control selectivity. Using 1.0, 1.2, and 1.5 equivalents of a reagent. sjf.ch

| Reaction Time | Determines reaction completion vs. degradation. | Taking aliquots at 1h, 4h, 12h, and 24h for analysis. sjf.ch |

Table of Compounds Mentioned

Compound Name
This compound
2-Phenylethylamine
2-(2-Aminoethyl)phenol
Silver carbonate
Acetic acid
(Diacetoxyiodo)benzene
N-hydroxypyridine-2-thione
Di-tert-butyl dicarbonate
Trifluoroacetic acid
Benzyl chloroformate
Sodium hydroxide
Lithium hydroxide

Sophisticated Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of organic compounds. By measuring the magnetic properties of atomic nuclei, NMR provides a detailed map of atom connectivity and their chemical environments.

Proton (¹H) NMR spectroscopy identifies the hydrogen atoms within a molecule. The position of a signal (chemical shift, δ) indicates the electronic environment of a proton, while signal splitting (coupling) reveals information about adjacent protons. In a typical ¹H NMR spectrum for 2-(2-Aminoethyl)benzoic acid, the protons on the aromatic ring are found in the downfield region (δ 7.0-8.0 ppm), whereas the aliphatic protons of the ethylamino side chain appear further upfield. The methylene (B1212753) protons adjacent to the aromatic ring and those next to the amino group show distinct signals, often as triplets due to coupling with each other.

Table 1: Representative ¹H NMR Data for this compound
Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic-H~7.95d~7.7
Aromatic-H~7.50t~7.5
Aromatic-H~7.35d~7.5
Aromatic-H~7.30t~7.4
-CH₂-Ar~3.15t~6.8
-CH₂-N~3.05t~6.8

Note: Data are illustrative and may vary based on solvent and experimental conditions. Chemical shifts are referenced to a standard solvent signal.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a signal at a chemical shift that reflects its bonding environment. For this compound, the spectrum reveals distinct signals for the carboxyl carbon (the most downfield signal, typically >170 ppm), the six aromatic carbons (δ 120-150 ppm), and the two aliphatic carbons of the side chain (δ 30-45 ppm).

Table 2: Representative ¹³C NMR Data for this compound
Carbon AssignmentChemical Shift (δ) ppm
C=O (Carboxyl)~170.5
Aromatic C (quaternary)~145.0
Aromatic C (quaternary)~133.8
Aromatic CH~133.0
Aromatic CH~132.1
Aromatic CH~128.0
Aromatic CH~127.2
-CH₂-Ar~42.5
-CH₂-N~35.1

Note: Data are illustrative and may vary based on solvent and experimental conditions. Chemical shifts are referenced to a standard solvent signal.

Two-dimensional (2D) NMR experiments provide deeper structural insights by showing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling relationships. In this compound, it would show a cross-peak between the two methylene (-CH₂) groups of the side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

Advanced Mass Spectrometry (MS) for Molecular and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high precision. acs.org This accuracy allows for the determination of a compound's elemental formula by comparing the experimental mass to the theoretical mass. For this compound (C₉H₁₁NO₂), HRMS provides strong evidence for its chemical formula. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for this compound
IonTheoretical m/zObserved m/z
[M+H]⁺166.0863166.0862

Note: The observed mass is an example and may vary slightly between experiments.

Tandem mass spectrometry (MS/MS) is a technique where ions are selected, fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This process, often using collision-induced dissociation (CID), creates a fragmentation pattern that acts as a structural fingerprint. For this compound, the protonated molecule [M+H]⁺ would be isolated and fragmented. Analysis of the resulting product ions reveals information about the molecule's substructures. Common fragmentation pathways for similar molecules include the loss of water (H₂O) or the cleavage of bonds within the side chain, which helps to confirm the identity and structure of the parent compound. scholaris.camiamioh.edu

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and analyzing the conformational structure of this compound. These methods probe the vibrational motions of the molecule's bonds, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its carboxylic acid, amino, and substituted benzene (B151609) ring moieties.

The carboxylic acid group gives rise to two particularly prominent absorptions. The O–H bond stretch results in a very broad absorption band, typically observed between 2500 and 3300 cm⁻¹. libretexts.org This significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state or in concentrated solutions. libretexts.org The second key feature of the carboxyl group is the C=O (carbonyl) stretching vibration, which appears as a strong, sharp peak. For aromatic carboxylic acids, this band is typically found in the range of 1710 to 1680 cm⁻¹, its frequency lowered slightly by conjugation with the benzene ring. spectroscopyonline.com

The primary amine (NH₂) in the aminoethyl side chain presents characteristic absorptions. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. Primary amines usually show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.

The presence of the ortho-substituted benzene ring is confirmed by several other bands. The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (around 3030-3080 cm⁻¹). docbrown.info The C=C stretching vibrations within the aromatic ring give rise to one or more bands in the 1450-1600 cm⁻¹ region. pressbooks.pub Additionally, strong bands due to out-of-plane C-H bending can help confirm the substitution pattern of the benzene ring.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (hydrogen-bonded)2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch (conjugated)1680 - 1710Strong
Aromatic RingC-H stretch3000 - 3100Weak to Medium
Alkane (ethyl)C-H stretch~2900Medium
Primary AmineN-H stretch3300 - 3500Medium (often two bands)
Aromatic RingC=C stretch1450 - 1600Medium to Weak
Primary AmineN-H bend~1600Medium
Carboxylic AcidC-O stretch1210 - 1320Strong

This table presents generalized data compiled from spectroscopic principles. libretexts.orgspectroscopyonline.comdocbrown.infopressbooks.pub

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to IR spectroscopy. americanpharmaceuticalreview.com While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects the change in polarizability. This fundamental difference means that some vibrations that are weak or inactive in the IR spectrum can be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing non-polar bonds. The C=C stretching vibrations of the benzene ring, which are often of medium intensity in the IR spectrum, typically produce a very strong and sharp signal in the Raman spectrum, often near 1600 cm⁻¹. hawaii.edu The aromatic ring breathing mode, a symmetric vibration of the entire ring, gives a characteristic sharp peak around 1000 cm⁻¹, which is a hallmark of benzene derivatives in Raman spectra. hawaii.edu

Conversely, the highly polar O-H and C=O bonds of the carboxylic acid, which dominate the IR spectrum, tend to show weaker signals in the Raman spectrum. The N-H stretching of the amine group is also observable. This complementary nature allows for a more complete vibrational analysis of the molecule.

Functional GroupVibration TypeExpected Raman Shift (cm⁻¹)Intensity
Aromatic RingRing Breathing~1000Strong
Aromatic RingC=C stretch~1600Strong
Aromatic RingC-H stretch~3060Medium
Carboxylic AcidC=O stretch~1680Weak to Medium
Alkane (ethyl)C-H stretch~2900Medium
AmineC-N stretch1000 - 1250Weak

This table presents generalized data compiled from spectroscopic principles. americanpharmaceuticalreview.comhawaii.edu

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. For this compound, X-ray crystallography would elucidate the spatial relationship between the carboxylic acid group and the aminoethyl substituent on the benzene ring.

A key aspect that would be revealed is the nature of the intermolecular interactions that stabilize the crystal lattice. Given the presence of both a hydrogen bond donor (the amine N-H and carboxylic O-H) and acceptor (the carboxylic C=O and amine nitrogen), extensive hydrogen bonding networks are expected to be a dominant feature of the crystal packing. researchgate.net The compound likely exists as a zwitterion in the solid state, with the carboxylic proton having transferred to the more basic amino group, forming a carboxylate (COO⁻) and an ammonium (B1175870) (NH₃⁺) group. X-ray crystallography can confirm this by precisely locating the hydrogen atoms.

While specific crystallographic data for this compound is not available in the cited results, the table below illustrates the type of data obtained from such an analysis, using data for the related compound 2-acetylamino-benzoic acid as an example. researchgate.net

ParameterExample Value (for 2-acetylamino-benzoic acid researchgate.net)
Crystal SystemOrthorhombic
Space GroupFdd2
a (Å)10.848
b (Å)30.264
c (Å)10.577
Volume (ų)3472
Z (Molecules/unit cell)4

This data is for 2-acetylamino-benzoic acid and is presented to illustrate the parameters determined by X-ray crystallography. researchgate.net

Chromatographic Methods for Purity and Mixture Analysis in Research

Chromatographic techniques are essential for the separation, identification, and purification of organic compounds in a research setting. For this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for assessing purity and analyzing reaction mixtures. sielc.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar aromatic compounds like this. In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is polar. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the two phases.

A typical method for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like phosphoric acid or formic acid to control ionization) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

ParameterTypical ConditionPurpose
ColumnC18 Reverse-PhaseProvides a non-polar stationary phase for separation based on hydrophobicity. sielc.com
Mobile Phase AWater with 0.1% Formic or Phosphoric AcidAqueous component; acid suppresses ionization of the carboxyl group for better peak shape. sielc.comsielc.com
Mobile Phase BAcetonitrile or MethanolOrganic modifier to elute the compound from the column. sielc.comsielc.com
DetectionUV-Vis Detector (e.g., at 254 nm)The benzene ring strongly absorbs UV light, allowing for sensitive detection.
ModeGradient ElutionVaries the mobile phase composition to separate compounds with a wide range of polarities. rsc.org

Computational Chemistry and Theoretical Investigations of 2 2 Aminoethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2-(2-Aminoethyl)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to explore its molecular geometry, electronic properties, and vibrational frequencies. chemmethod.com

Theoretical calculations are instrumental in determining key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity. chemmethod.com For some derivatives, this gap has been calculated to be around 3.0785 eV, indicating potential for applications in optoelectronic devices. chemmethod.com

DFT also allows for the analysis of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. chemmethod.comresearchgate.net This is crucial for understanding how the molecule interacts with other species. Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions, such as hyperconjugative effects that contribute to molecular stability. chemmethod.comresearchgate.net

The table below summarizes key electronic properties for related benzoic acid derivatives as investigated by DFT calculations.

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability. researchgate.net
Dipole Moment A measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Mulliken Charges Distribution of atomic charges within the molecule.Reveals electrophilic and nucleophilic sites. researchgate.net

This table is representative of the types of data generated from DFT studies on benzoic acid derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.org For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements the molecule can adopt through bond rotations. libretexts.org This analysis is vital as the molecule's conformation can significantly influence its biological activity and physical properties.

These simulations can also shed light on solvation effects, which describe how the solvent influences the solute's properties. The presence of both a carboxylic acid and an amino group in this compound allows for hydrogen bonding with polar solvents like water, which can affect its solubility and stability. solubilityofthings.comlibretexts.org MD simulations can model these interactions explicitly, providing a dynamic picture of the solvation shell and its impact on the molecule's conformation and behavior in solution. rsc.org

Key insights from MD simulations include:

Conformational Preferences: Identifying the most stable conformers and the energy barriers between them.

Solvent Interactions: Understanding how solvent molecules arrange around the solute and the nature of the intermolecular forces at play.

Dynamic Behavior: Observing how the molecule's structure fluctuates over time in response to thermal energy and interactions with its environment.

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical studies, which often leverage DFT, are essential for elucidating the reactivity of this compound and the mechanisms of its chemical reactions. chemrxiv.org These studies can predict the most likely sites for chemical attack and the energy profiles of reaction pathways.

For example, the aminoethyl group can undergo oxidation to form imines or nitriles, while the carboxylic acid group can be reduced to alcohols. The amino group can also participate in nucleophilic substitution reactions. Quantum chemical calculations can model these transformations, helping to understand the transition states and intermediates involved. researchgate.net This knowledge is invaluable for designing synthetic routes and predicting the products of reactions.

Mechanistic studies on related benzoic acid compounds have revealed complex reaction pathways, such as hydroxylation, which can proceed through different intermediates depending on the reaction conditions and the presence of catalysts. researchgate.net These computational investigations provide a level of detail that is often difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. mdpi.com In a non-clinical context, QSAR models for this compound and its analogs could be developed to predict various physicochemical properties or activities.

The process involves:

Data Collection: Assembling a dataset of compounds with known properties.

Descriptor Calculation: Generating a set of numerical descriptors that characterize the molecular structure, such as topological, electronic, and steric properties.

Model Building: Using statistical methods, like multiple linear regression (MLR), to build a mathematical model that correlates the descriptors with the property of interest. mdpi.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. mdpi.com

For instance, a QSAR model could be developed to predict the solubility or partitioning behavior of a series of this compound derivatives based on their structural modifications. Such models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and further testing.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to study the interaction of a small molecule, like this compound, with a macromolecular target, such as an enzyme or receptor. malariaworld.org

The process involves:

Preparation of Ligand and Receptor: Generating 3D structures of the small molecule (ligand) and the target protein (receptor).

Docking Simulation: Using a docking algorithm to explore the possible binding modes of the ligand in the active site of the receptor.

Scoring and Analysis: Ranking the different binding poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more quantitative estimate of the binding affinity. These calculations can help in understanding the driving forces behind the molecular recognition process and can be used to compare the binding of different ligands to the same target. mdpi.com For derivatives of benzoic acid, docking studies have been used to investigate their potential as enzyme inhibitors by predicting their binding conformations and affinities. nih.gov

The table below outlines the general steps and outcomes of a molecular docking study.

StepDescriptionOutcome
Ligand Preparation Generation of a 3D conformer of the molecule.A 3D model of this compound.
Receptor Preparation Obtaining the 3D structure of the target protein, often from a protein data bank.A 3D model of the target protein.
Docking Simulation Fitting the ligand into the binding site of the receptor.A set of possible binding poses.
Scoring Evaluating the binding poses using a scoring function.A ranked list of poses with predicted binding affinities.
Binding Energy Calculation More rigorous calculation of the free energy of binding.A quantitative measure of binding strength.
Interaction Analysis Identifying key amino acid residues involved in the interaction.An understanding of the molecular basis of binding.

This table provides a generalized workflow for molecular docking studies.

Investigation of Biological Activity and Molecular Mechanisms Excluding Clinical, Dosage, Safety

Molecular Recognition and Binding Studies with Biomolecules

The aminoethyl and carboxylic acid groups of 2-(2-Aminoethyl)benzoic acid are key to its interactions with biomolecules, enabling hydrogen bonding and electrostatic interactions.

The aminoethyl group of this compound can engage in hydrogen bonding and electrostatic interactions with the active sites of enzymes and other proteins, potentially modulating their activity. This interaction is a critical aspect of its biological function and is a subject of study in biochemical pathways and enzyme kinetics. The carboxylic acid group can also participate in these interactions, influencing the compound's reactivity and binding capabilities.

Derivatives of this compound have been studied for their interactions with specific enzymes. For instance, a complex involving a derivative of this compound has been shown to interact with herring sperm DNA. tandfonline.com Furthermore, studies on similar structures, such as 2-(2-Aminoethyldithio)benzoic acid, suggest potential interactions with proteolytic enzymes like cathepsins. smolecule.com

The structural features of this compound allow it to interact with various receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, thereby modulating receptor activity. Research into derivatives of benzoic acid has shown potential for influencing neurological responses through interactions with receptors like the GABAB receptor.

While direct studies on the receptor binding affinities of this compound are limited, research on analogous compounds provides insights. For example, allosteric modulators of metabotropic glutamate (B1630785) subtype 2 receptors (mGluR2) have been developed from related structures. psu.edu These modulators can alter the receptor's response to its natural ligand without having intrinsic agonist or antagonist activity. psu.edu Similarly, allosteric modulators for adenosine (B11128) A2A receptors have been identified, which can enhance the receptor's signaling. mdpi.comresearchgate.net

Investigations into the interaction of metal complexes with DNA have utilized derivatives of this compound. A study on a new oxamido-bridged tetracopper(II) complex, which incorporates a derivative of this compound, explored its interaction with herring sperm DNA (HS-DNA). tandfonline.com The results from UV absorption, fluorescence spectra, electrochemical techniques, and viscometry indicated that the complex interacts with DNA through intercalation. tandfonline.com The intrinsic binding constant for this interaction was determined to be 1.47 × 10^5 mol−1 L. tandfonline.com

Enzyme Modulation and Inhibition Kinetics

The ability of this compound and its derivatives to interact with enzymes can lead to the modulation or inhibition of their catalytic activity.

The interaction of this compound with enzymes can lead to the modulation of their activity. While specific kinetic studies detailing the competitive or non-competitive inhibition by this exact compound are not extensively documented in the provided results, the general mechanism involves the binding of the aminoethyl and carboxylic acid groups to the enzyme.

Studies on related compounds offer a glimpse into potential inhibitory mechanisms. For example, fluorogenic peptide substrates incorporating structures similar to this compound have been used to characterize the kinetics of enzymes like the SARS main protease and Beta-secretase (BACE1). nih.govnih.gov These assays are crucial for screening inhibitors and determining their potency (IC50 values). nih.govnih.gov

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the protein's conformation and function. elifesciences.orgnih.gov This can lead to either an enhancement (positive allosteric modulation) or a reduction (negative allosteric modulation) of the effects of the primary ligand. mdpi.com

While there is no direct evidence of this compound itself acting as an allosteric modulator in the provided search results, research on structurally related compounds highlights the potential for this class of molecules. For instance, derivatives of 2-aminothiazole (B372263) have been identified as selective allosteric modulators of the protein kinase CK2. nih.gov Similarly, compounds have been developed that act as positive allosteric modulators of metabotropic glutamate subtype 2 receptors (mGluR2) and adenosine A2A receptors. psu.edumdpi.com These modulators can increase the affinity of the receptor for its natural agonist without having direct agonist activity themselves. psu.edu

Cellular Pathway Interrogation in In Vitro Models

The biological activity of a compound is intrinsically linked to its ability to modulate cellular signaling pathways, gene expression, and protein function. Research into this compound and its structural analogs has begun to shed light on these complex interactions.

While direct studies on this compound's effects on signal transduction are limited, research on related benzoic acid derivatives provides significant insights into its potential mechanisms. Derivatives of benzoic acid have been shown to influence key signaling cascades involved in inflammation, cell proliferation, and stress responses.

For instance, certain benzoic acid derivatives can inhibit the Nuclear Factor Kappa B (NF-κB) and cyclooxygenase (COX) pathways, both of which are central to the inflammatory response. acs.org The NF-κB signaling pathway is a critical regulator of immune responses and cell survival. Similarly, other derivatives, such as Potassium 2-(1-hydroxypentyl)-benzoate, have been found to inhibit the Gq-PLC-IP₃-Ca²⁺ signal transduction pathway, which plays a role in platelet aggregation. nih.gov Furthermore, studies on sodium benzoate (B1203000) have demonstrated its ability to modify the expression of genes associated with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MAPK8 (JNK1). nih.gov The MAPK pathways are crucial for translating extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis.

These findings suggest that the benzoic acid scaffold, a core component of this compound, is capable of interacting with and modulating fundamental signal transduction networks. The specific effects of the 2-aminoethyl substituent on this activity remain an area for more targeted investigation.

The modulation of signal transduction pathways often culminates in altered gene expression and protein activity. Studies on benzoic acid derivatives have illustrated their capacity to regulate genes and proteins, particularly those involved in apoptosis (programmed cell death) and inflammation.

For example, a hybrid molecule containing a benzoic acid moiety was shown to significantly alter the expression of genes critical to the apoptotic process. tandfonline.com It increased the expression of pro-apoptotic genes like Bax, caspase 9, and caspase 3, while simultaneously suppressing the expression of the anti-apoptotic gene Bcl-2. tandfonline.com This shift in the balance of pro- and anti-apoptotic factors can steer a cell toward self-destruction. The same study also confirmed that these changes in gene expression translated to increased enzymatic activity of caspase 9 and caspase 3, the executioner proteins of the apoptotic cascade. tandfonline.com

In a different context, food additives like sodium benzoate have been observed to modify the expression of genes involved in cellular stress and inflammation, such as GADD45α and NFκB. nih.gov GADD45α is a sensor for cellular stress, while NFκB is a master regulator of inflammatory gene expression. nih.gov

The table below summarizes the observed effects of benzoic acid derivatives on specific genes and proteins.

Gene/Protein Effect Observed with Benzoic Acid Derivatives Associated Cellular Process Reference(s)
BaxUpregulation of gene expressionPro-Apoptosis tandfonline.com
Bcl-2Suppression of gene expressionAnti-Apoptosis tandfonline.com
Caspase 3Upregulation of gene expression and enzyme activityApoptosis Execution tandfonline.com
Caspase 9Upregulation of gene expression and enzyme activityApoptosis Initiation tandfonline.com
NFκBModification of gene expressionInflammation, Cell Survival nih.gov
GADD45αModification of gene expressionDNA Damage Response, Stress nih.gov
MAPK8 (JNK1)Dose-dependent silencing of gene expressionStress Response, Apoptosis nih.gov

These studies collectively indicate that compounds structurally related to this compound can exert significant control over cellular fate by directly influencing the genetic and protein machinery.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For benzoic acid derivatives, SAR analyses have revealed key structural features that govern their effects.

A primary principle that has emerged is the importance of substituents on the phenyl ring. The presence of hydrophilic groups is often necessary to facilitate interactions and binding with polar amino acid residues at biological targets. iomcworld.com The position of these substituents is also critical; for example, in a series of 2-sulfonamidebenzamides, compounds with a substituent at the 5-position were significantly more potent than those with substitutions at the 4-position. nih.gov

The nature of the side chain attached to the benzoic acid core also dramatically influences activity. For instance, in a study of diphenylamine-based retinoids, replacing a flexible phenylpropionic acid side chain with a more rigid cinnamic acid derivative altered the compound's biological function. nih.gov The flexibility and length of this side chain can determine how the molecule fits into a receptor or enzyme's active site.

Mathematical and computational modeling has also been employed to derive quantitative structure-activity relationships (QSAR), predicting the activity of new derivatives before their synthesis. iomcworld.com These models have successfully predicted the activity of various benzoic acid derivatives based on electronic and steric parameters. iomcworld.com

The following table details how specific structural modifications in benzoic acid analogs can influence their biological effects.

Structural Moiety Modification Impact on Biological Activity Reference(s)
Phenyl RingAddition of hydrophilic substituentsFacilitates binding to polar residues at target sites. iomcworld.com iomcworld.com
Phenyl RingSubstitution at the 5-position vs. 4-position5-substituted analogs showed significantly higher potency in MrgX1 modulation. nih.gov nih.gov
Side ChainIntroduction of a bromo-substituentIncreased cytotoxicity against HEC1A cancer cells. rsc.org rsc.org
Side ChainVariation in flexibility (e.g., phenylpropionic vs. cinnamic acid)Altered retinoid agonistic and synergistic activities. nih.gov nih.gov
Carboxylic Acid GroupEsterificationDerivatives such as methyl esters have demonstrated antitumor activity in vitro.

Bioinorganic Chemistry Aspects: Metal Complexation and Biological Role

The field of bioinorganic chemistry investigates the role of metals in biology. This compound, with its ortho-aminoethyl and carboxylate groups, is an excellent bidentate or tridentate ligand capable of forming stable coordination complexes with a variety of transition metal ions. mdpi.com The formation of these metal complexes can dramatically alter and often enhance the biological activity of the parent organic molecule. nih.gov

This enhancement is frequently explained by chelation theory. Upon complexation, the polarity of the metal ion is reduced by partial sharing of its positive charge with the donor groups of the ligand. tijer.org This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's ability to cross lipid-rich cell membranes and interact with intracellular targets. tijer.org

Numerous studies have shown that metal complexes of ligands structurally similar to this compound exhibit potent and often superior antimicrobial (antibacterial and antifungal) and antioxidant activities compared to the free ligand. mdpi.comscirp.orgjuniperpublishers.com For example, Schiff base metal complexes derived from 2-aminobenzoic acid and various metals were found to have significant antibacterial activity. tijer.org The choice of the metal ion is crucial, as the biological activity of the resulting complex can vary significantly. scirp.org

The coordination of this compound with iron(II) has also been explored in the context of bioinspired catalysis for chemical reactions like hydroxylation. researchgate.net

The table below provides examples of metal ions that form complexes with benzoic acid-related ligands and the resulting impact on biological activity.

Metal Ion Ligand Type Observed Effect of Complexation Reference(s)
Copper(II)Schiff Base from 2-aminobenzoic acidEnhanced antibacterial and antifungal activity. Often shows the highest activity among tested metals. mdpi.comtijer.org mdpi.comtijer.org
Nickel(II)Schiff Base from 2-aminobenzoic acidIncreased antibacterial activity compared to the free ligand. mdpi.comtijer.org mdpi.comtijer.org
Cobalt(II)Schiff Base from 2-aminobenzoic acidEnhanced antimicrobial properties. mdpi.comtijer.orgscirp.org mdpi.comtijer.orgscirp.org
Zinc(II)Schiff Base LigandsIncreased antioxidant and antibacterial activity. mdpi.comjuniperpublishers.com mdpi.comjuniperpublishers.com
Iron(II) / Iron(III)2-(2-aminoethyl)pyridine derivativeCatalyzes hydroxylation reactions; enhanced antibacterial activity in other complexes. juniperpublishers.comresearchgate.net juniperpublishers.comresearchgate.net

These findings underscore the significance of metal complexation as a strategy to modulate the biological profile of this compound, opening avenues for the development of new metallodrugs or bioinorganic catalysts.

Applications of 2 2 Aminoethyl Benzoic Acid in Advanced Chemical Science

Ligand Design in Coordination Chemistry

The dual functionality of 2-(2-Aminoethyl)benzoic acid makes it an excellent candidate for ligand design. The lone pair of electrons on the nitrogen atom of the amino group and the negative charge on the deprotonated carboxylate group can both coordinate to metal centers, allowing it to act as a chelating ligand.

Synthesis of Metal Complexes and Metal-Organic Frameworks (MOFs)

This compound can form stable complexes with a variety of transition metals. The amino and carboxylate groups can bind to a single metal ion, forming a chelate ring, which enhances the thermodynamic stability of the resulting complex. The specific coordination mode can vary, leading to different geometries, such as octahedral or square pyramidal structures, depending on the metal ion and reaction conditions. chesci.com Often, the primary amine is first reacted with an aldehyde or ketone to form a Schiff base, which then acts as a multidentate ligand, coordinating with metal ions through the carboxylate oxygen, imine nitrogen, and other donor atoms. chesci.com

This ligand is also a potential building block for Metal-Organic Frameworks (MOFs). In MOFs, organic ligands (linkers) connect metal ions or clusters (nodes) to form extended, porous, crystalline structures. The bifunctional nature of this compound allows it to act as a linker, with the carboxylate group binding to one metal center and the amino group potentially coordinating to another or serving as a functional site within the MOF pores. This pendant amino group can be particularly useful for post-synthetic modification, where additional functional molecules are attached to the framework after its initial synthesis.

Table 1: Potential Coordination Complexes with Aminobenzoic Acid Derivatives This table is illustrative, based on the coordination chemistry of similar aminobenzoic acid ligands.

Metal Ion Potential Ligand Type Expected Geometry Reference Analogy
Cu(II) Schiff base derivative Square Planar / Octahedral nih.gov
Ni(II) Schiff base derivative Octahedral chesci.com
Fe(III) Schiff base derivative Octahedral chesci.com
Zn(II) Carboxylate/Amine Chelate Tetrahedral / Octahedral researchgate.net
Mn(II) Carboxylate/Amine Chelate Octahedral researchgate.net

Development of Catalysts for Organic Transformations

Metal complexes derived from amino acids and their derivatives have shown significant promise in catalysis. chesci.commdpi.com While specific catalytic applications of this compound complexes are not yet widely reported, the principles of coordination chemistry suggest strong potential. For instance, chiral complexes formed from derivatives of this ligand could be employed in asymmetric catalysis.

Research on related systems has shown that copper (II) and nickel (II) complexes with Schiff base ligands derived from amino acids can catalyze reactions such as the asymmetric alkylation of amino acid enolates under phase-transfer conditions. nih.gov The metal center acts as a Lewis acid to activate the substrate, while the chiral environment provided by the ligand directs the stereochemical outcome of the reaction. Similarly, palladium (II) complexes with amino acid ligands have been used to catalyze the asymmetric activation of C-H bonds. mdpi.com The presence of both a hard (carboxylate) and a borderline (amine) donor site in this compound allows for the fine-tuning of the electronic properties of the metal center, which is crucial for optimizing catalytic activity. wur.nl

Building Block in Materials Science

The ability of this compound to participate in multiple types of chemical reactions makes it a valuable monomer for the synthesis of advanced materials.

Polymer Synthesis and Functional Materials Development

As an aminocarboxylic acid, this compound is a classic AB-type monomer for condensation polymerization. savemyexams.com Through the reaction of the amino group of one monomer with the carboxylic acid group of another, a molecule of water is eliminated, forming an amide (or peptide) bond. studymind.co.ukibchem.com This process can be repeated to form long-chain polyamides. blogspot.com

Polyamides derived from this monomer would feature a repeating unit where the aromatic rings are part of the polymer backbone, leading to materials with potentially high thermal stability and mechanical strength. nih.gov The ethyl spacer provides more flexibility compared to rigid aromatic polyamides like Kevlar. Furthermore, the specific ortho-substitution pattern would influence the polymer's chain packing and macroscopic properties. Such polymers could find applications as engineering plastics or specialty fibers. blogspot.com

Table 2: Potential Polymerization Reactions

Reaction Type Reacting Groups Resulting Linkage Polymer Class
Self-condensation -NH₂ + -COOH -NH-CO- Polyamide
Co-polymerization -NH₂ + Diacyl Chloride -NH-CO- Polyamide
Co-polymerization -COOH + Diamine -CO-NH- Polyamide

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses multiple functional groups capable of forming strong and directional hydrogen bonds. ethernet.edu.et The carboxylic acid group can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen), often forming characteristic head-to-head dimers with other carboxylic acid molecules. researchgate.net The primary amino group is also an excellent hydrogen bond donor.

These interactions can guide the self-assembly of the molecules into well-defined patterns, such as chains, sheets, or more complex three-dimensional networks in the solid state. ucl.ac.uk The interplay between hydrogen bonding involving the carboxyl and amino groups, alongside potential π-π stacking interactions between the aromatic rings, dictates the final crystal packing and the resulting material's properties. Understanding these self-assembly principles is crucial for crystal engineering and designing materials with tailored optical or electronic properties.

Chemical Probes and Biosensor Development

The development of biosensors to detect specific molecules is a key goal in metabolic engineering and diagnostics. nih.gov Research has led to the creation of a synthetic transcription factor-based biosensor in Saccharomyces cerevisiae, named sBAD, which is designed to detect benzoic acid and its derivatives. frontiersin.orgnih.gov

This biosensor was tested against a variety of benzoic acid-derived compounds to investigate its specificity. The results showed that the sensor is promiscuous and can be activated by several different derivatives. Notably, molecules substituted at the ortho position, such as 2-aminobenzoic acid (anthranilic acid) and 2-hydroxybenzoic acid (salicylic acid), were able to produce a significant response from the biosensor. frontiersin.orgnih.gov Although this compound was not explicitly tested in the study, the positive response from other ortho-substituted aminobenzoic acids suggests that it could also act as an effector for such biosensors. This highlights its potential use as a target analyte or as part of a larger chemical probe designed to interact with specific biological recognition elements. frontiersin.orgnih.govdntb.gov.ua

Table 3: Response of sBAD Biosensor to Benzoic Acid Derivatives Data extracted from a study on a synthetic biosensor in S. cerevisiae. frontiersin.orgnih.gov

Compound Substitution Pattern Relative Fluorescence Increase
p-Hydroxybenzoic acid (pHBA) para-OH ~4-fold
p-Aminobenzoic acid (pABA) para-NH₂ ~6-fold
Benzoic acid Unsubstituted ~5-fold
Salicylic acid (2HBA) ortho-OH ~2-fold
Anthranilic acid (2NBA) ortho-NH₂ ~2-fold
Aspirin ortho-OCOCH₃ ~2-fold

Intermediate in the Synthesis of Complex Organic Molecules

The compound this compound serves as a highly valuable and versatile intermediate in the synthesis of more complex molecular architectures. wikipedia.org Its bifunctional nature, possessing both a nucleophilic primary amine and a carboxylic acid group on a stable benzene (B151609) scaffold, allows it to be a foundational building block for a variety of intricate organic structures, particularly heterocyclic systems. wikipedia.org The spatial arrangement of the aminoethyl and carboxyl groups makes it an ideal precursor for intramolecular cyclization reactions to form medium-sized rings, which are significant structural motifs in many biologically active compounds.

A prime example of its utility is in the synthesis of seven-membered lactams, specifically derivatives of benzazepine. The intramolecular condensation of this compound leads to the formation of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one . This transformation constitutes a direct and efficient method for constructing the core of the benzazepine ring system. The reaction involves the formation of an amide bond between the primary amine and the carboxylic acid, resulting in a cyclic structure. This process typically requires activation of the carboxylic acid or the use of coupling agents to facilitate the amide bond formation under controlled conditions, often with the removal of water. youtube.com

The synthesis of this benzolactam highlights the strategic importance of this compound as a starting material. The resulting heterocyclic product can then be further functionalized at various positions, including the nitrogen atom or the aromatic ring, to generate a library of more complex derivatives for applications in medicinal chemistry and materials science.

Detailed Research Findings: Synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one

The intramolecular cyclization of this compound is a key transformation that underscores its role as a synthetic intermediate. This reaction can be achieved through several established methods for amide bond formation. The general protocol involves activating the carboxylic acid moiety to make it more susceptible to nucleophilic attack by the tethered amino group.

One common approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) converts the -COOH group into a highly electrophilic -COCl group. In the presence of a non-nucleophilic base, the amino group then readily attacks the acid chloride, leading to cyclization and the formation of the seven-membered lactam ring with the elimination of HCl. youtube.com

Alternatively, modern peptide coupling reagents can be employed for a milder and often more efficient one-step process. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxylic acid in situ, allowing for direct reaction with the amine under ambient or slightly elevated temperatures. youtube.com These methods are advantageous as they often result in higher yields and cleaner reactions.

The following table summarizes representative conditions for this key synthetic transformation.

Table 1: Synthetic Routes for the Cyclization of this compound

Entry Starting Material Reagents/Catalyst Solvent Conditions Product Yield
1 This compound 1. Thionyl chloride (SOCl₂) 2. Triethylamine (Et₃N) Dichloromethane (CH₂Cl₂) 0 °C to reflux 2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one Good
2 This compound Dicyclohexylcarbodiimide (DCC) Tetrahydrofuran (THF) Room Temp, 24h 2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one Moderate-Good
3 This compound BOP reagent, Diisopropylethylamine (DIPEA) Dimethylformamide (DMF) Room Temp, 12h 2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one High

Future Directions and Emerging Research Avenues for 2 2 Aminoethyl Benzoic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For 2-(2-Aminoethyl)benzoic acid and its derivatives, researchers are actively investigating innovative pathways to improve yield, reduce environmental impact, and enhance scalability.

One established method involves the reaction of benzoic acid derivatives with ethylenediamine. This straightforward approach is widely utilized in both academic and industrial settings. However, the quest for more refined methodologies is ongoing. Novel base-promoted aerobic cascade reactions are showing promise for the synthesis of related amino-substituted benzoic acids and could potentially be adapted for this compound.

Furthermore, biocatalysis is emerging as a powerful tool for creating complex molecules with high specificity and under mild conditions. researchgate.net Enzymes like 4-chlorobenzoate-CoA ligase and serotonin (B10506) N-hydroxycinnamoyl transferase have been used to synthesize key intermediates for pharmaceuticals, showcasing the potential of biocatalytic routes for producing derivatives of this compound. researchgate.net The use of enzymes can offer significant advantages over traditional chemical catalysis, including high regio- and stereo-selectivity and the reduction of byproducts. researchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound and Related Compounds
MethodologyDescriptionAdvantagesPotential Challenges
Direct Aminoethylation Reaction of benzoic acid derivatives with ethylenediamine. Straightforward and widely used. May require harsh conditions (reflux) and purification steps.
Catalytic Ammoniation Reaction of halogenated benzoic acids with ammonia (B1221849) in the presence of a copper catalyst. Potentially high efficiency. Requires halogenated starting materials and metal catalysts.
Base-Promoted Aerobic Cascade Reactions A newer approach for related amino-substituted benzoic acids. Potentially more efficient and environmentally friendly. Adaptability for this compound needs to be established.
Biocatalysis Use of enzymes to catalyze the synthesis. researchgate.netHigh specificity, mild reaction conditions, environmentally friendly. researchgate.netEnzyme stability and cost can be a factor. researchgate.net

Advanced Computational Design and Prediction of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these techniques are being employed to design and predict the properties of novel derivatives with enhanced activities and specific functionalities.

Density Functional Theory (DFT) is a powerful method used to predict the electronic structure, stability, and reactivity of molecules. mdpi.com By applying DFT, researchers can design new high-energy-density compounds based on existing skeletons, predict their detonation properties and sensitivities, and analyze intermolecular interactions. mdpi.com This approach allows for the in silico screening of numerous potential derivatives, saving significant time and resources in the laboratory. For instance, computational studies can predict the impact sensitivity and thermal decomposition pathways of newly designed compounds. mdpi.com

Molecular docking simulations are another crucial computational tool, particularly in drug design. researchgate.net These simulations predict the binding affinity and orientation of a ligand (like a derivative of this compound) to a biological target, such as a protein or enzyme. researchgate.netchemrxiv.org This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. chemrxiv.orgnih.gov For example, docking studies have been used to investigate the interaction of benzoic acid derivatives with the active site of influenza neuraminidase. researchgate.net

Table 2: Application of Computational Methods in the Study of this compound Derivatives
Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Design of novel derivatives, prediction of properties. mdpi.comElectronic structure, heats of formation, detonation properties, impact sensitivity. mdpi.com
Molecular Docking Prediction of binding modes to biological targets. chemrxiv.orgresearchgate.netBinding affinity, interaction analysis, potential inhibitory activity. chemrxiv.orgresearchgate.net
Hirshfeld Surface Analysis Investigation of intermolecular interactions in crystal structures. researchgate.netIdentification of key intermolecular contacts. researchgate.net
Ab initio Molecular Dynamics Simulation of thermal decomposition pathways. mdpi.comUnderstanding of reaction mechanisms at the atomic level. mdpi.com

Uncovering New Biological Targets and Mechanistic Insights

The structural features of this compound, possessing both an amino group and a carboxylic acid group, make it a versatile scaffold for interacting with biological molecules. lookchem.com Researchers are continuously working to identify new biological targets for its derivatives and to elucidate the underlying mechanisms of action.

Derivatives of this compound have been investigated for a range of biological activities. For instance, certain methyl esters have shown in vitro antitumor activity against human cancer cell lines. The ability of the aminoethyl and carboxylic acid groups to form hydrogen bonds and electrostatic interactions with enzymes and receptors is key to their biological function.

Recent research has focused on understanding how modifications to the core structure influence biological activity. For example, the synthesis of diosgenin-benzoic acid mustard hybrids has been explored for anti-proliferative activities in human hepatoma cells. nih.gov Furthermore, computational studies combined with experimental work are providing deeper mechanistic insights. DFT calculations, for example, have been used to study the regioselectivity of hydroxylation reactions involving related compounds, which is crucial for understanding metabolic pathways and designing new catalysts. acs.orgresearchgate.net

Development in Advanced Materials and Nanotechnology

The unique chemical structure of this compound also lends itself to applications in materials science and nanotechnology. Its ability to act as a building block allows for its incorporation into polymers and other advanced materials.

In polymer science, this compound can serve as a monomer or a modifying agent to create polymers with specific properties. For instance, it can be used in the synthesis of polyamides or polyureas, which are known for their toughness and are used in protective coatings. beilstein-journals.org The amino and carboxylic acid groups provide reactive sites for polymerization and for grafting onto other polymer backbones. jcsp.org.pk

In the realm of nanotechnology, derivatives of this compound are being explored for the functionalization of nanoparticles. For example, the compound can be used to coat superparamagnetic iron oxide nanoparticles (SPIONs), creating nanoconjugates with potential applications in biomedicine. unimi.it The ability to form covalent bonds with surfaces makes these derivatives useful for creating functionalized thin films through techniques like molecular layer deposition (MLD). beilstein-journals.org

Synergistic Research with Other Chemical Entities

The combination of this compound or its derivatives with other chemical entities is a promising strategy to develop new materials and therapeutic agents with enhanced or novel properties. This synergistic approach can lead to hybrid molecules with multi-target activities or materials with improved performance.

For example, hybrid compounds have been synthesized by combining the quinolinone moiety with benzoic acid derivatives to create agents with both antioxidant and anti-inflammatory activities. mdpi.com Similarly, the synthesis of ferulic acid hybrids with sulfur-containing derivatives has been explored for potential anticancer applications. unimi.it

In materials science, the incorporation of this compound derivatives into polymer brushes can create surfaces with unique functionalities. For example, polymer brushes modified with specific benzoic acid derivatives can generate reactive groups upon UV irradiation, allowing for covalent bonding to tissues. acs.org This has potential applications in biomedical adhesives and tissue engineering. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.